molecular formula C24H21N3O5S B5147095 Methyl 4-[3-[furan-2-ylmethyl(phenylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate

Methyl 4-[3-[furan-2-ylmethyl(phenylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B5147095
M. Wt: 463.5 g/mol
InChI Key: OSTSBLHRPJNXNQ-UHFFFAOYSA-N
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Description

Methyl 4-[3-[furan-2-ylmethyl(phenylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-[furan-2-ylmethyl(phenylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common method involves the use of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones in a metal-free one-flask approach. This method integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl to yield the desired product in moderate to good yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the selection of appropriate solvents and catalysts is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-[furan-2-ylmethyl(phenylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 4-[3-[furan-2-ylmethyl(phenylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[3-[furan-2-ylmethyl(phenylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The furan ring and other functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-[furan-2-ylmethyl(phenylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct biological and chemical properties

Properties

IUPAC Name

methyl 4-[3-[furan-2-ylmethyl(phenylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-31-23(30)16-9-11-18(12-10-16)27-21(28)14-20(22(27)29)26(15-19-8-5-13-32-19)24(33)25-17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,25,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTSBLHRPJNXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=CO3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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